molecular formula C20H32O5 B032801 lipoxin A4 CAS No. 89663-86-5

lipoxin A4

Cat. No.: B032801
CAS No.: 89663-86-5
M. Wt: 352.5 g/mol
InChI Key: IXAQOQZEOGMIQS-SSQFXEBMSA-N
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Description

Lipoxin A4 (5S,6R,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid) is a bioactive lipid mediator derived from arachidonic acid. It is known for its potent anti-inflammatory and immunomodulatory properties. This compound plays a crucial role in the resolution of inflammation by promoting the clearance of apoptotic neutrophils and regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells .

Mechanism of Action

Lipoxin A4 (LXA4) is an endogenous bioactive lipid mediator involved in the regulation of inflammation . This article will explore the mechanism of action of LXA4, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

LXA4 exerts immunomodulatory effects by regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells . It promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair .

Mode of Action

LXA4 interacts with its targets to regulate the expression of many inflammatory genes. It modulates the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) . These transcription factors are elevated in various diseases, such as respiratory tract diseases, renal diseases, cancer, neurodegenerative diseases, and viral infections .

Biochemical Pathways

LXA4 is involved in the regulation of several biochemical pathways. For instance, in cases of obesity-related glomerulopathy, the administration of LXA4 markedly reduces inflammatory stimuli by inhibiting the Nfkbia and Mapk1/14 pathways, leading to the downregulation of Il1b, Il6, Tnf, and Ccl8 . This indicates an anti-inflammatory response .

Pharmacokinetics

It is known that lxa4 is produced enzymatically through the sequential metabolism of the lipoxygenase (lo) enzymes 5-lo and either 12-lo or 15-lo . Aspirin directly affects the LXA4 circuit by activating the biosynthesis of endogenous epimers of LXA4, known as aspirin-triggered 15-epi-LX, which has potent anti-inflammatory properties .

Result of Action

The administration of LXA4 results in significant anti-inflammatory and neuroprotective effects. For instance, in a rat model of middle cerebral artery occlusion (MCAO) and BV2 microglial cells, LXA4 inhibited the pro-inflammatory response and exerted a significant neuroprotective effect through the downregulation of Tnf, Il1b, Fcgr2a, Notch1, Hes1, Nos2 and activation of Arg1, Mrc1, Hes5 genes .

Biochemical Analysis

Biochemical Properties

Lipoxin A4 exerts immunomodulatory effects by regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells . It promotes the clearance of apoptotic neutrophils, helping to dampen inflammation and promote tissue repair . This compound regulates the expression of many inflammatory genes by modulating the levels of transcription factors, such as nuclear factor κB (NF-κB), activator protein-1 (AP-1), nerve growth factor-regulated factor 1A binding protein 1 (NGF), and peroxisome proliferator activated receptor γ (PPAR-γ) .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been found to exert significant neuroprotective effects through the downregulation of pro-inflammatory genes and activation of anti-inflammatory genes .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is produced enzymatically through the sequential metabolism of the lipoxygenase (LO) enzymes 5-LO and either 12-LO or 15-LO .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Exogenous administration of this compound has been shown to reduce the degree of lung injury in acute respiratory distress syndrome (ARDS) rats .

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation resolution . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can inhibit the production of reactive oxygen species (ROS) and neutrophil extracellular traps (NETs) in peripheral blood neutrophils of ARDS rats .

Subcellular Localization

It is known that this compound can promote the phagocytosis of neutrophils in ARDS rats in vitro and can also promote the apoptosis of neutrophils in ARDS rats .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lipoxin A4 is synthesized through the sequential metabolism of arachidonic acid by lipoxygenase enzymes. The primary enzymes involved are 5-lipoxygenase and either 12-lipoxygenase or 15-lipoxygenase. The process involves the formation of intermediate hydroperoxyeicosatetraenoic acids, which are further converted into lipoxins through enzymatic reactions .

Industrial Production Methods

Industrial production of this compound involves the use of biotechnological methods to produce the necessary enzymes and substrates. The process typically includes the extraction of arachidonic acid from biological sources, followed by enzymatic conversion using recombinant lipoxygenase enzymes. The final product is purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Lipoxin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and epoxidized derivatives of this compound, which retain or enhance its biological activity .

Scientific Research Applications

Lipoxin A4 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study lipid mediator biosynthesis and metabolism.

    Biology: Investigated for its role in immune cell regulation and inflammation resolution.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases.

    Industry: Utilized in the development of anti-inflammatory drugs and nutraceuticals.

Comparison with Similar Compounds

Lipoxin A4 is part of a family of lipid mediators known as lipoxins, which also includes Lipoxin B4 (5S,14R,15S-trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid). Compared to other lipoxins, this compound has unique structural features and biological activities. For example, this compound is more potent in promoting the resolution of inflammation and has a broader range of immunomodulatory effects. Other similar compounds include resolvins, protectins, and maresins, which are also derived from polyunsaturated fatty acids and play roles in inflammation resolution .

Properties

IUPAC Name

(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAQOQZEOGMIQS-SSQFXEBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040535
Record name Lipoxin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lipoxin A4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

89663-86-5
Record name Lipoxin A4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89663-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lipoxin A4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089663865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lipoxin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIPOXIN A4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7C6J3D79J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lipoxin A4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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